molecular formula C19H22ClN3 B446775 2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile CAS No. 353774-80-8

2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile

Cat. No.: B446775
CAS No.: 353774-80-8
M. Wt: 327.8g/mol
InChI Key: GCEBAOWZDIDOIW-UHFFFAOYSA-N
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Description

2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a butyl chain, a chlorophenyl group, a propyl chain, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine. This reaction yields the desired pyridine derivative with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications .

Properties

CAS No.

353774-80-8

Molecular Formula

C19H22ClN3

Molecular Weight

327.8g/mol

IUPAC Name

2-amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C19H22ClN3/c1-3-5-11-17-14(8-4-2)18(15(12-21)19(22)23-17)13-9-6-7-10-16(13)20/h6-7,9-10H,3-5,8,11H2,1-2H3,(H2,22,23)

InChI Key

GCEBAOWZDIDOIW-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)CCC

Canonical SMILES

CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)CCC

Origin of Product

United States

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